![molecular formula C36H33F3N2O4 B1260940 (3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
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Overview
Description
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione is a member of isoquinolines.
Scientific Research Applications
Chemical Transformations and Synthesis
Studies have explored the chemical reactivity of quinoline derivatives, focusing on their potential for creating novel compounds through various reactions. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine produces novel 3-(2-hydroxyethylamino)quinoline-2,4-diones, illustrating the versatility of quinoline derivatives in synthetic chemistry (Klásek et al., 2017). This highlights the potential for synthesizing complex molecules, possibly including the targeted compound, through strategic chemical reactions.
Antioxidant and Biological Activities
Quinoline derivatives have been studied for their biological activities, including antioxidant properties. Research indicates that certain quinoline compounds exhibit moderate to strong antioxidant activities, suggesting their potential utility in medical and pharmaceutical applications (Regal et al., 2020). This could imply that compounds with similar structures might also possess valuable biological properties.
Novel Compound Synthesis
The synthesis of novel spiro compounds, which include quinoline or isoquinoline moieties, has been a subject of interest. For instance, the efficient synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via a three-component reaction demonstrates the potential for creating diverse and complex spiro compounds (Wang & Yan, 2014). This reflects the broader potential for synthesizing compounds like the one , leveraging the reactivity of isoquinoline derivatives.
Reactivity and Structural Studies
Research on the reactivity of quinoline derivatives with various reagents underlines the complexity and diversity of possible transformations, leading to a wide range of products. These studies provide insights into the chemical behavior of quinoline and isoquinoline derivatives, which could be relevant for understanding the reactivity of the compound (Akkurt et al., 2010).
properties
Product Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione |
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Molecular Formula |
C36H33F3N2O4 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione |
InChI |
InChI=1S/C36H33F3N2O4/c1-45-20-8-19-40-31-14-7-3-9-26(31)21-35(34(40)44)30-13-6-4-11-28(30)33(43)41(32(35)25-17-15-24(23-42)16-18-25)22-27-10-2-5-12-29(27)36(37,38)39/h2-7,9-18,32,42H,8,19-23H2,1H3/t32-,35-/m0/s1 |
InChI Key |
UPBBURUWLTUGNB-SHUZPENHSA-N |
Isomeric SMILES |
COCCCN1C2=CC=CC=C2C[C@@]3(C1=O)[C@@H](N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO |
Canonical SMILES |
COCCCN1C2=CC=CC=C2CC3(C1=O)C(N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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